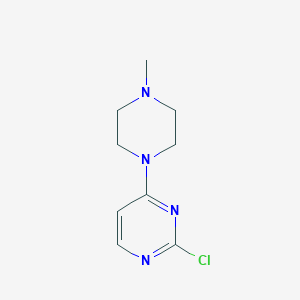

5-ethyl-1H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-ethyl-1H-1,2,4-triazol-3-amine is a compound that consists of a triazole ring system and an amino group attached to carbon atom 3 . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like this compound, often involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . Two complementary pathways for the preparation of N-substituted 3-amino-1,2,4-triazoles were proposed and successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Applications De Recherche Scientifique

Agricultural and Pharmaceutical Applications

5-ethyl-1H-1,2,4-triazol-3-amine and its derivatives have been extensively utilized in various fields, including agriculture and medicine. These compounds serve as the foundation for producing agricultural products, pharmaceuticals, dyes, and high-energy materials, along with anti-corrosion additives. Their role extends to creating analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications span across applied sciences, biotechnology, energy, and chemistry sectors. In agriculture, these substances are instrumental in manufacturing insecticides, fungicides, plant growth regulators, and inhibitors for nitrogen fertilizers' nitrification. Medicinally, they are used to produce drugs with antimicrobial and cardioprotective effects, highlighting their versatility and significance in diverse applications (Nazarov et al., 2021).

Synthesis and Physico-Chemical Properties

The synthesis and study of physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have indicated their significant utility in not only pharmaceutical, medical, and veterinary fields but also in engineering, metallurgical, and agricultural domains. These derivatives are widely used for optical materials, coloring agents, antioxidants, and additives for fuels and oils, showcasing their extensive industrial relevance. They are also valued for their low toxicity levels, making them safer options for various applications (Parchenko, 2019).

Proton-Conducting Polymeric Membranes

Recent studies have focused on the development of proton-conducting fuel cell membranes based on 1H-1,2,4-triazole. These materials exhibit improved characteristics such as enhanced film-forming ability, increased thermal and electrochemical stability, and high mechanical strength. They offer significant improvements in ionic conductivity under anhydrous conditions at temperatures above 100 °C, presenting a promising avenue for the creation of heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

1,2,3-Triazole derivatives, particularly 1,4-disubstituted 1,2,3-triazole compounds prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been identified as efficient, environmentally friendly, and non-toxic corrosion inhibitors for metals and their alloys in various acidic media. These compounds offer a promising solution for protecting metal surfaces from corrosion, highlighting the broader implications of triazole derivatives in industrial applications (Hrimla et al., 2021).

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . They are believed to interact with various targets, including enzymes related to cancer progression .

Mode of Action

The reaction of triazole derivatives generally occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

It’s known that triazole derivatives can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .

Propriétés

IUPAC Name |

5-ethyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWFWIXWMIMWEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364896 |

Source

|

| Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22819-05-2 |

Source

|

| Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)

![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)

![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)